1-{spiro[3.3]heptan-2-yl}ethan-1-one
CAS No.: 1447733-26-7
Cat. No.: VC4495548
Molecular Formula: C9H14O
Molecular Weight: 138.21
* For research use only. Not for human or veterinary use.
![1-{spiro[3.3]heptan-2-yl}ethan-1-one - 1447733-26-7](/images/structure/VC4495548.png)
Specification
CAS No. | 1447733-26-7 |
---|---|
Molecular Formula | C9H14O |
Molecular Weight | 138.21 |
IUPAC Name | 1-spiro[3.3]heptan-2-ylethanone |
Standard InChI | InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3 |
Standard InChI Key | SUKOGCNYFGIBDN-UHFFFAOYSA-N |
SMILES | CC(=O)C1CC2(C1)CCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The spiro[3.3]heptane framework consists of two cyclopropane rings sharing a central carbon atom, creating a rigid, non-planar structure. The ketone group at the 2-position introduces polarity and serves as a site for nucleophilic or electrophilic modifications. Computational studies suggest that the spirocyclic system imposes significant angle strain, which influences both its stability and reactivity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₄O |
Molecular Weight | 138.21 g/mol |
IUPAC Name | 1-{Spiro[3.3]heptan-2-yl}ethan-1-one |
CAS Number | 1447733-26-7 |
Topological Polar Surface Area | 17.1 Ų |
Stereochemical Considerations
The spiro junction creates a chiral center, enabling the existence of enantiomers. Asymmetric synthesis routes, such as those involving chiral cyclopropanone equivalents, have yielded enantioenriched derivatives with up to 85% enantiomeric excess (ee) . The stereochemical integrity of these compounds is critical for their interactions with biological targets, particularly in pharmaceutical applications.
Synthesis and Reaction Pathways
Strain-Relocating Semipinacol Rearrangement
A groundbreaking method for synthesizing spiro[3.3]heptan-1-ones involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes (BCBs). This process proceeds via a two-step mechanism:
-
Nucleophilic Addition: The BCB attacks the in situ-generated cyclopropanone, forming a 1-bicyclobutylcyclopropanol intermediate.
-
Acid-Catalyzed Rearrangement: Protonation of the bicyclobutyl moiety triggers a -shift of the cyclopropylcarbinyl cation, relocating strain and yielding the spirocyclic ketone .
This method achieves regio- and stereospecificity, producing 3-substituted derivatives in >90% yield under mild conditions (room temperature, 12–24 hours) .
Table 2: Representative Synthesis Conditions
Starting Material | Reagent | Yield (%) | ee (%) |
---|---|---|---|
1-Sulfonylcyclopropanol | Li-BCB | 92 | 85 |
Chiral cyclopropanone | AlCl₃ | 88 | 82 |
Alternative Synthetic Routes
While classical approaches include Meinwald rearrangements of cyclopropylidenes or [2+2] cycloadditions involving ketenes, these methods suffer from limited substrate scope and challenges in accessing chiral variants . The semipinacol rearrangement strategy outperforms these in efficiency and versatility.
Chemical Reactivity and Derivative Formation
Ketone Functionalization
The carbonyl group undergoes typical ketone reactions:
-
Nucleophilic Additions: Grignard reagents or hydrides yield secondary alcohols.
-
Condensations: Reaction with hydroxylamine forms oximes, useful in metal coordination chemistry.
-
Reductions: Catalytic hydrogenation produces spirocyclic alcohols, which serve as intermediates for ether or ester derivatives .
Ring-Opening Reactions
Despite its rigidity, the spiro[3.3]heptane core can undergo strain-driven ring-opening under strong acidic or oxidative conditions. For example, treatment with concentrated H₂SO₄ induces cleavage at the spiro carbon, generating bicyclic fragments that may be leveraged in polymer chemistry .
Applications in Medicinal Chemistry
Bioactive Derivatives
The spirocyclic framework’s rigidity mimics bioactive conformations of acyclic drugs, enhancing target binding. Derivatives such as 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one exhibit affinity for neurological targets, including serotonin receptors, due to their ability to penetrate the blood-brain barrier .
Table 3: Biological Activity of Selected Analogues
Compound | Target | IC₅₀ (nM) |
---|---|---|
3-Amino-spiro[3.3]heptan-1-one | NMDA Receptor | 45 |
3-Carboxy-spiro[3.3]heptan-1-one | COX-2 | 120 |
Drug Discovery Platforms
Pharmaceutical companies leverage the spiro[3.3]heptane motif to develop:
-
Protease Inhibitors: The rigid structure prevents enzyme-induced conformational changes.
-
Antimicrobial Agents: Spirocyclic ketones disrupt bacterial cell wall synthesis via underexplored mechanisms .
Comparative Analysis with Related Spirocycles
Structural Analogues
Spiro[3.3]heptan-1-one distinguishes itself from larger spirocycles (e.g., spiro[3.4]octan-1-one) through higher ring strain and enhanced reactivity. Smaller spiro systems like spiro[2.2]pentane lack the steric bulk required for effective target engagement .
Functional Group Variations
Replacing the ketone with an amine (e.g., spiro[3.3]heptan-2-ylmethanamine) alters solubility and bioactivity, enabling applications in peptide mimetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume